![molecular formula C10H10FN3 B1229041 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine CAS No. 925634-52-2](/img/structure/B1229041.png)
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” is not explicitly mentioned in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine” are not explicitly mentioned in the search results .Scientific Research Applications
Antimicrobial Activity
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine has been investigated for its antimicrobial potential. Researchers synthesized a diverse series of imine-linked 1,2,3-triazole hybrids using a Cu(I)-promoted click reaction. Among these hybrids, compound 7d demonstrated the highest antimicrobial efficacy against R. oryzae and S. aureus, with minimum inhibitory concentrations (MIC) of 0.0123 µmol/mL and 0.0061 µmol/mL, respectively . This suggests its potential as a novel antimicrobial agent.
Antiviral Properties
While specific studies on this compound’s antiviral activity are limited, related fluorinated compounds have shown promise. For instance, 4-N-(2’-amino-glutarate-1’-methylester)-1-(2’-deoxy-2’-β-fluoro-4’-azido)-furanosyl-cytosine exhibited effective anti-coxsackievirus B (CVB) activity . Investigating similar properties for 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine could be worthwhile.
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBHPISBSWMGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801327370 | |
Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Fluoro-benzyl)-1H-pyrazol-4-ylamine | |
CAS RN |
925634-52-2 | |
Record name | 1-[(2-fluorophenyl)methyl]pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801327370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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